molecular formula C16H16O4 B1269782 2-Benzyloxy-4,5-dimethoxybenzaldehyde CAS No. 14382-86-6

2-Benzyloxy-4,5-dimethoxybenzaldehyde

Cat. No. B1269782
CAS RN: 14382-86-6
M. Wt: 272.29 g/mol
InChI Key: KTKIPTMZBXMHST-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethoxybenzaldehyde is a benzaldehyde derivative. It is an organic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 2-Benzyloxy-4,5-dimethoxybenzaldehyde is C16H16O4. It has a molecular weight of 272.30 . The structure includes a benzyl group (C6H5CH2-) and two methoxy groups (OCH3) attached to a benzaldehyde core .


Physical And Chemical Properties Analysis

2-Benzyloxy-4,5-dimethoxybenzaldehyde has a melting point of 138-141 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 443.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 77.5±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

2-Benzyloxy-4,5-dimethoxybenzaldehyde: is primarily used as an organic building block in chemical synthesis . Its structure allows for the introduction of benzyloxy and dimethoxy groups into molecules, which can be pivotal in the synthesis of complex organic compounds. This compound serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and polymers by providing a versatile benzaldehyde moiety that can undergo further chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound finds its application in the design and development of new drugs. It can be utilized to create benzyl-protected intermediates, which are often required in the multi-step synthesis of active pharmaceutical ingredients (APIs). The methoxy groups can act as directing groups in aromatic substitution reactions, aiding in the precise modification of molecular frameworks .

Analytical Chemistry

2-Benzyloxy-4,5-dimethoxybenzaldehyde: can be used as a standard or reference compound in analytical chemistry. Due to its distinct chemical structure, it can be employed in chromatography and spectrometry for the calibration of instruments and the quantification of similar compounds in complex mixtures .

Material Science

In the field of material science, this benzaldehyde derivative could be used in the synthesis of new organic materials. Its aromatic structure and functional groups make it suitable for creating polymers with specific optical properties or for modifying the surface chemistry of various materials .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 2-Benzyloxy-4,5-dimethoxybenzaldehyde can be involved in the study of degradation processes. Understanding how such compounds break down in the environment can inform the development of more sustainable chemicals .

Biochemistry

In biochemistry, this compound’s role is more indirect. It can be used in the synthesis of probes or other molecules that interact with biological systems. Researchers might employ it to create compounds that can bind to enzymes or receptors, thus helping to elucidate biological pathways or the mechanism of action of various biomolecules .

Pharmacology

The pharmacological applications of 2-Benzyloxy-4,5-dimethoxybenzaldehyde are linked to its role as a synthetic intermediate. It can be used to develop new therapeutic agents, especially in the realm of proteomics research, where it may help in the discovery of novel treatments by facilitating the synthesis of diverse bioactive molecules .

Agriculture

In agriculture, benzaldehyde derivatives can be synthesized into compounds that serve as growth regulators or pesticides. While specific applications of 2-Benzyloxy-4,5-dimethoxybenzaldehyde in agriculture are not well-documented, its chemical properties suggest potential utility in the synthesis of agrochemicals that protect crops from pests or diseases .

Safety And Hazards

This compound may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

4,5-dimethoxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-8-13(10-17)14(9-16(15)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKIPTMZBXMHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340335
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4,5-dimethoxybenzaldehyde

CAS RN

14382-86-6
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JB Bremner, P Wiriyachitra - Australian Journal of Chemistry, 1973 - CSIRO Publishing
Ultraviolet irradiation of papaverine N-oxide (2) in methanol gave papaverine (1) and 6,7-dimethoxy-2-(3',4'-dimethoxybenzyl)isocarbostyril (3). Irradiation of (2) in acetone resulted in …
Number of citations: 20 www.publish.csiro.au
TH Sum, TJ Sum, JE Stokes, WRJD Galloway… - Tetrahedron, 2015 - Elsevier
Dihydrochalcones and 5-deoxyflavones are types of compounds possessing various biologically interesting properties. Herein, we report the concise and divergent total syntheses of …
Number of citations: 26 www.sciencedirect.com
Y Kita, K Iio, K Kawaguchi, N Fukuda… - … A European Journal, 2000 - Wiley Online Library
A linear approach to the total synthesis of racemic fredericamycin A (1) through the oxidative intramolecular [4+2] cycloaddition of a (phenylthio)acetylene–cobalt complex is described, …
IC Choong - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
D Imbri, J Tauber, T Opatz - Marine drugs, 2014 - mdpi.com
The present review discusses the known synthetic routes to the lamellarin alkaloids published until 2014. It begins with syntheses of the structurally simpler type-II lamellarins and then …
Number of citations: 90 www.mdpi.com

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